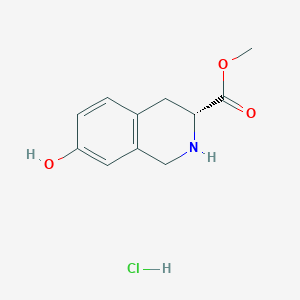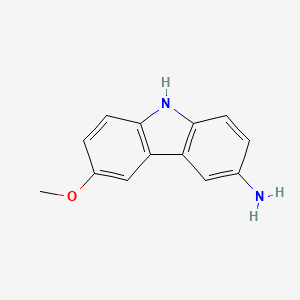![molecular formula C32H38BrNO7S B8562662 benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one](/img/structure/B8562662.png)
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one
Vue d'ensemble
Description
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is a novel compound known for its potent inhibition of the serotonin transporter (SERT) and partial agonistic activity at the 5-HT1A receptor. This compound has shown promising antidepressant effects with minimal undesirable side effects, making it a potential candidate for treating major depressive disorder .
Méthodes De Préparation
The synthesis of benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary information held by Sumitomo Dainippon Pharma Co., Ltd., the developers of DSP-1053 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin transporter inhibitors and 5-HT1A receptor agonists.
Biology: Employed in research to understand the role of serotonin in various biological processes and its impact on mood disorders.
Medicine: Investigated for its potential use in treating major depressive disorder and other mood-related conditions due to its fast antidepressant effects and minimal side effects
Mécanisme D'action
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one exerts its effects by inhibiting the serotonin transporter (SERT) and partially agonizing the 5-HT1A receptor. This dual action increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter with a dissociation constant (K_i) of 1.02 nM and exhibits partial agonistic activity at the 5-HT1A receptor with a K_i of 5.05 nM . This mechanism is believed to contribute to its fast antidepressant effects and minimal side effects .
Comparaison Avec Des Composés Similaires
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the 5-HT1A receptor. Similar compounds include:
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) with no partial agonistic activity at the 5-HT1A receptor.
Fluoxetine: Another SSRI with a different mechanism of action and side effect profile.
Sertraline: An SSRI with a distinct pharmacological profile and therapeutic effects.
The uniqueness of this compound lies in its dual action, which provides fast antidepressant effects with minimal side effects, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C32H38BrNO7S |
|---|---|
Poids moléculaire |
660.6 g/mol |
Nom IUPAC |
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H32BrNO4.C6H6O3S/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25;7-10(8,9)6-4-2-1-3-5-6/h2-5,17-18,20H,6-16H2,1H3;1-5H,(H,7,8,9) |
Clé InChI |
UVZRSKPRJFFXHO-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

phosphanium bromide](/img/structure/B8562591.png)

![tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B8562605.png)
![2-Pyridinamine, 6-[(3,3,3-trifluoropropoxy)methyl]-](/img/structure/B8562626.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B8562631.png)
![Benzenamine, 3,5-dichloro-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B8562634.png)




![6-Chloro-4-(2-propoxy)-pyrido[3,2-d]pyrimidin-2-ylamine](/img/structure/B8562671.png)


